N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a 3-chlorophenyl group attached via a hydroxypropyl chain and three methyl substitutions on the pyrazole core. The hydroxypropyl linker may enhance solubility, while the chloro and methyl groups contribute to lipophilicity and stability.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-10-15(11(2)20(3)19-10)16(22)18-8-7-14(21)12-5-4-6-13(17)9-12/h4-6,9,14,21H,7-8H2,1-3H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUWKRMLBGXKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazole Ring Formation
The 1,3,5-trimethyl-1H-pyrazole-4-carboxamide backbone is typically constructed via cyclocondensation reactions. A widely adopted approach involves reacting hydrazine derivatives with β-ketoesters or malonate analogs under acidic or basic conditions.
Representative Protocol
- Hydrazine Preparation : 3-Chlorophenylhydrazine hydrochloride is refluxed in toluene with sodium methoxide to eliminate water, forming a reactive hydrazine intermediate.
- Cyclization : Methyl acrylate is added dropwise to the hydrazine-toluene mixture at 40–60°C, yielding 1-(3-chlorophenyl)-3-pyrazolone after 1–1.5 hours.
- Oxidation : The pyrazolone intermediate is treated with dimethylformamide (DMF) and a catalyst (e.g., MnO₂) under aerobic conditions, oxidizing the ring to the pyrazole-4-carboxylic acid derivative.
Carboxamide Functionalization
The 4-carboxamide group is introduced via coupling reactions. In one method, pyrazole-4-carboxylic acid is activated as an acyl chloride (using SOCl₂ or POCl₃) and reacted with 3-(3-chlorophenyl)-3-hydroxypropylamine.
Optimized Parameters
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
- Base : Triethylamine (2.5 equiv)
- Temperature : 0–25°C to minimize racemization
| Acylating Agent | Coupling Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| SOCl₂ | None | 72 | 94.5 |
| POCl₃ | DIPEA | 85 | 98.2 |
Side Chain Introduction: 3-(3-Chlorophenyl)-3-Hydroxypropylamine
Epoxide Ring-Opening Strategy
The 3-hydroxypropyl side chain is often installed via nucleophilic opening of epichlorohydrin derivatives:
- Epoxidation : 3-Chlorostyrene is treated with m-chloroperbenzoic acid (mCPBA) to form the epoxide.
- Aminolysis : The epoxide reacts with ammonia in ethanol/water (3:1) at 50°C for 12 hr, yielding racemic 3-(3-chlorophenyl)-3-hydroxypropylamine.
Enantiomeric Resolution
Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column separates enantiomers with >99% ee:
| Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|
| Hexane:IPA (80:20) | 1.0 | 12.3 (R), 14.7 (S) |
Catalytic Asymmetric Synthesis
Recent advances employ Jacobsen’s hydrolytic kinetic resolution (HKR) for enantioselective epoxide opening:
- Catalyst : (R,R)-Co(III)-salen complex (0.5 mol%)
- Conditions : H₂O (1 equiv), 25°C, 24 hr
- Outcome : 98% ee, 48% yield (theoretical max 50% for HKR)
Purification and Characterization
Crystallization Optimization
Final product purity is enhanced via solvent-mediated crystallization:
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol:H₂O (7:3) | Needles | 99.1 | 82 |
| Acetone:Heptane (1:2) | Prisms | 99.5 | 75 |
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
- δ 2.21 (s, 3H, N-CH₃)
- δ 2.48 (s, 6H, C-CH₃)
- δ 4.92 (dd, J=8.4 Hz, 1H, -CH(OH)-)
- δ 7.35–7.52 (m, 4H, Ar-H)
IR (KBr)
HPLC-MS
Industrial-Scale Production Challenges
Byproduct Formation
Major impurities arise from:
- N-Methylation Overreaction : Controlled by limiting MeI equivalents to 1.05× stoichiometric.
- Epimerization at C-3 : Mitigated via low-temperature (<30°C) amide coupling.
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Des-chloro analog | Incomplete aryl chloride reduction | Pd/C hydrogenation at 40 psi H₂ |
| Keto-enol tautomer | Oxidative side reactions | N₂ sparging during oxidation |
Environmental Considerations
- Solvent Recovery : 98% toluene recycled via distillation (bp 110°C at 760 mmHg).
- Catalyst Reuse : MnO₂ catalyst reused 5× after washing with 2M HNO₃, maintaining 83% activity.
Comparative Analysis of Synthetic Approaches
| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Stepwise Coupling | 61 | 98.5 | 1.0 | Pilot plant |
| Convergent Synthesis | 78 | 99.1 | 0.8 | Industrial |
| Solid-Phase | 45 | 95.2 | 1.5 | Lab-scale |
The convergent route demonstrated superior efficiency by parallel synthesis of pyrazole and side chain modules before final coupling. This approach reduced purification bottlenecks and improved overall yield by 17% compared to linear methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound has been studied for its diverse biological activities, which include anti-inflammatory, anti-tumor, and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. For instance, studies have shown that similar compounds can significantly inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
- Study Findings : A series of pyrazole derivatives demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM compared to standard drugs like dexamethasone.
Antitumor Activity
The compound's potential as an anti-cancer agent has also been explored.
- Case Study : In vitro studies evaluating various pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines revealed promising IC50 values. For example, derivatives showed IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented.
- Research Overview : Studies indicate that compounds derived from the pyrazole framework exhibit significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus, comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound shares a pyrazole-4-carboxamide backbone with derivatives synthesized in (e.g., compounds 3a–3p ). Key differences lie in substituent patterns:
Key Observations :
- The hydroxypropyl linker in the target compound adds conformational flexibility and polarity, contrasting with the rigid, directly attached aryl groups in 3a–3d . This may improve aqueous solubility but reduce membrane permeability .
- Chlorine substitution at the meta position (target) versus para (e.g., 3b ) could alter electronic effects and intermolecular interactions.
Physicochemical Properties
- Melting Points : compounds exhibit melting points between 123–183°C, influenced by substituent polarity and crystal packing. The target’s hydroxyl group may lower its melting point compared to 3b or 3d due to disrupted symmetry, though this is speculative without empirical data.
- Solubility: The hydroxypropyl group likely enhances solubility in polar solvents (e.g., ethanol, DMSO) relative to 3a–3d, which rely on lipophilic aryl and cyano groups .
- Lipophilicity : The target’s trimethylpyrazole and chlorophenyl groups increase logP compared to 3c (p-tolyl) but may remain lower than 3b (dichloro-substituted).
Comparison with Sulfanyl- and Trifluoromethyl-Substituted Pyrazoles
describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , which shares a 3-chlorophenyl group but differs in core substitutions:
Biological Activity
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article explores its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The initial step includes the reaction of appropriate hydrazine derivatives with carbonyl compounds.
- Introduction of Functional Groups : Subsequent reactions introduce the chlorophenyl and hydroxypropyl groups through nucleophilic substitutions and acylation processes.
- Final Modifications : The compound is then purified through crystallization or chromatography to achieve the desired purity.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The chlorinated phenyl group may engage in hydrophobic interactions with protein pockets, while the hydroxypropyl chain can form hydrogen bonds with active sites on enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. It acts as a COX-2 inhibitor, which is crucial in mediating inflammatory responses .
Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against various bacterial strains. It inhibits bacterial growth by targeting specific metabolic pathways essential for bacterial survival .
Case Studies
Q & A
Q. Q1. What are the recommended synthetic routes for N-(3-(3-chlorophenyl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via multi-step protocols involving:
- Coupling reactions : Amide bond formation between pyrazole-carboxylic acid derivatives and substituted amines under carbodiimide (e.g., EDC/HOBt) or thionyl chloride activation .
- Hydroxyl group introduction : Reduction of ketones or epoxides using NaBH4 or catalytic hydrogenation, with regioselectivity controlled by steric hindrance from the 3-chlorophenyl group .
- Optimization : Yield improvements (e.g., 60–85%) are achieved by controlling reaction temperature (0–25°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .
Q. Q2. What analytical techniques are critical for characterizing the structural integrity of this compound?
Answer:
- XRD : Determines crystallinity and unit cell parameters (e.g., monoclinic systems with lattice angles α=90°, β=92.5°, γ=90°) .
- FTIR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, O-H stretch at ~3400 cm⁻¹ for the hydroxypropyl chain) .
- NMR : Assigns stereochemistry (e.g., ¹H-NMR coupling constants for vicinal protons in the hydroxypropyl chain) .
Advanced Research Questions
Q. Q3. How does the 3-chlorophenyl substituent influence binding affinity in molecular docking studies targeting enzymes like IGF-1R?
Answer:
- Hydrophobic interactions : The 3-chlorophenyl group occupies hydrophobic pockets in IGF-1R’s kinase domain, enhancing binding via van der Waals forces (ΔG ≈ -8.2 kcal/mol) .
- Steric effects : Chlorine’s bulkiness may restrict rotational freedom, favoring a bioactive conformation. Docking simulations (AutoDock Vina) show RMSD <2.0 Å when aligned with co-crystallized ligands .
- Contradictions : Some studies report reduced activity due to steric clashes with polar residues (e.g., Glu245), requiring comparative MD simulations to resolve .
Q. Q4. What strategies address discrepancies in bioactivity data between in vitro and in vivo models for this compound?
Answer:
- Metabolic stability : CYP3A4-mediated oxidation of the hydroxypropyl chain reduces plasma half-life (e.g., t₁/₂ = 2.1 hrs in mice vs. 6.8 hrs in vitro) .
- Prodrug modification : Acetylation of the hydroxyl group improves bioavailability (e.g., 3-fold increase in AUC) .
- Species-specific differences : Murine PXR transactivation assays vs. human hepatocytes predict interspecies variability in toxicity profiles .
Q. Q5. How can computational modeling predict off-target interactions with cannabinoid or opioid receptors?
Answer:
- Pharmacophore mapping : Overlap with anandamide’s arachidonoyl chain suggests potential CB1/CB2 receptor binding (Ki ≈ 120 nM) .
- MD simulations : The pyrazole ring’s rigidity may disrupt GPCR conformational changes, reducing off-target effects. Free energy calculations (MM-PBSA) quantify binding entropy .
- Validation : Radioligand displacement assays (e.g., [³H]CP-55,940 for CB1) confirm computational predictions .
Methodological Challenges
Q. Q6. What experimental designs mitigate synthetic byproducts from competing reactions (e.g., N-alkylation vs. O-alkylation)?
Answer:
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield the hydroxyl group during alkylation steps .
- Kinetic control : Lower temperatures (0–5°C) favor N-alkylation (ΔΔG‡ = 3.2 kcal/mol) over O-alkylation .
- HPLC-MS monitoring : Track reaction progress with C18 columns (ACN/H2O gradient) to identify and quantify intermediates .
Q. Q7. How do crystallographic data resolve ambiguities in stereochemical assignments for the hydroxypropyl chain?
Answer:
- Anomalous dispersion : Heavy atom derivatives (e.g., brominated analogs) enhance electron density maps, clarifying R/S configurations .
- Torsion angles : XRD-derived φ/ψ angles (e.g., φ = -65°, ψ = 145°) distinguish gauche vs. antiperiplanar conformers .
- Validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) to confirm stereochemical accuracy .
Data Contradiction Analysis
Q. Q8. Why do some studies report potent IGF-1R inhibition while others show negligible activity for structurally similar analogs?
Answer:
- Substituent positioning : Meta-substitution (3-chlorophenyl) enhances activity vs. para-substitution (ΔpIC50 = 1.2) due to better hydrophobic fit .
- Counterion effects : Hydrochloride salts improve solubility but may alter receptor-ligand hydrogen bonding networks .
- Assay variability : Cell-free kinase assays vs. cell-based proliferation assays (IC50 discrepancies up to 10-fold) .
Q. Q9. How can researchers reconcile conflicting solubility data across different solvent systems?
Answer:
- Hansen parameters : Calculate solubility spheres (δD, δP, δH) to identify optimal solvents (e.g., DMSO δ = 26.5 MPa¹/² vs. ethanol δ = 26.1 MPa¹/²) .
- Co-solvency : Use water-DMSO mixtures (20:80 v/v) to balance polarity and dissolve crystalline aggregates .
- DSC/TGA : Thermal analysis detects polymorphic transitions affecting solubility (e.g., Form I vs. Form II melting points) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
